Ethyl-(4-iodo-3-methyl-benzyl)-amine

Description

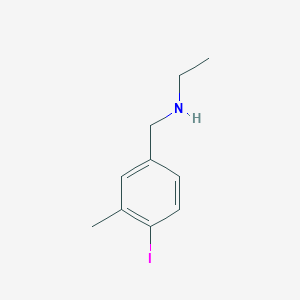

Ethyl-(4-iodo-3-methyl-benzyl)-amine is a benzylamine derivative featuring an ethylamine group attached to a benzyl ring substituted with iodine at the para-position and a methyl group at the meta-position. The iodine atom introduces steric bulk and electron-withdrawing effects, while the methyl group enhances lipophilicity.

Properties

IUPAC Name |

N-[(4-iodo-3-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNIQSXGCCSKSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=C(C=C1)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-(4-iodo-3-methyl-benzyl)-amine typically involves the following steps:

Starting Material: The synthesis begins with 4-iodo-3-methyl-benzyl alcohol.

Conversion to Benzyl Halide: The alcohol group is converted to a halide (usually chloride or bromide) using reagents such as thionyl chloride or phosphorus tribromide.

Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with ethylamine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl-(4-iodo-3-methyl-benzyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding the corresponding deiodinated compound.

Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of Ethyl-(3-methyl-benzyl)-amine.

Substitution: Formation of Ethyl-(4-substituted-3-methyl-benzyl)-amine derivatives.

Scientific Research Applications

Ethyl-(4-iodo-3-methyl-benzyl)-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways involving amine compounds.

Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl-(4-iodo-3-methyl-benzyl)-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The iodine substituent can play a role in the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl-(2-methoxybenzyl)-amine

- Structure : Ethylamine linked to a benzyl ring with a methoxy group at the ortho-position.

- Key Findings : This compound was integrated into hybrid molecules targeting acetylcholinesterase (AChE) inhibition and α7 nicotinic receptor agonism. The ethyl-(2-methoxybenzyl)-amine moiety was critical for AChE binding, achieving IC50 values in the micromolar range (e.g., 0.773 µM for compound 49b) .

(4-Ethoxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

- Structure : Combines ethoxy, methoxy, and morpholine groups.

- Key Findings : Such derivatives are studied for multitarget activity, with linker length influencing pharmacological profiles. For example, a six-methylene spacer optimized AChE inhibition .

- Comparison : The absence of a morpholine group in the target compound may limit interactions with secondary binding sites, but the iodine substituent could enhance halogen bonding in receptor-ligand interactions.

N-(4-ethylbenzyl)-2-(4-methoxyphenyl)ethanamine

- Structure : Ethylbenzyl and methoxyphenyl groups connected via an ethylamine linker.

- Key Findings : This compound (CAS 444907-15-7) is structurally related but lacks iodine, emphasizing the role of methoxy groups in modulating solubility and aromatic interactions .

- Comparison : The iodo substituent in the target compound may reduce aqueous solubility compared to methoxy but improve stability against metabolic degradation.

Electronic and Steric Effects

- Iodine vs. Methoxy : The electron-withdrawing nature of iodine may decrease electron density on the benzyl ring, affecting π-π stacking in aromatic binding pockets. In contrast, methoxy groups donate electrons, enhancing interactions with cationic residues (e.g., in AChE) .

Transport and Accumulation

- Ethylamine derivatives like methylamine and dimethylamine are actively transported in biological systems. However, bulkier substituents (e.g., iodine) may hinder passive diffusion, as seen in studies where ethylamine accumulation was pH-sensitive and less efficient than methylamine .

Biological Activity

Ethyl-(4-iodo-3-methyl-benzyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a benzylamine structure with an ethyl group and an iodine substituent at the para position. The presence of iodine is significant as it can enhance the compound's reactivity and influence its interaction with biological targets.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of halogenated benzylamines, including those with iodine substitutions. The presence of iodine is believed to enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Table 1: Antimicrobial Activity of Iodinated Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 50 | Antibacterial |

| 4-Iodo-3-methylphenyl methylamine | 75 | Antifungal |

| 4-Bromo-3-methylphenyl methylamine | 100 | Antibacterial |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Research has shown that compounds similar to this compound exhibit promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through oxidative stress pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound has significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 15 |

IC50: Half maximal inhibitory concentration

The proposed mechanism of action for this compound includes:

- Interaction with Enzymes : The compound may bind to specific enzymes involved in cellular metabolism, altering their activity.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative damage in cells, triggering apoptosis.

- Modulation of Signaling Pathways : It may affect various signaling pathways related to cell growth and survival, particularly in cancer cells.

Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Synthesis and Evaluation : A series of derivatives were synthesized to evaluate their biological activities. The introduction of different substituents at the benzyl position significantly influenced their potency against microbial strains and cancer cells.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, making it a candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.